Heptyl crotonate

Descripción general

Descripción

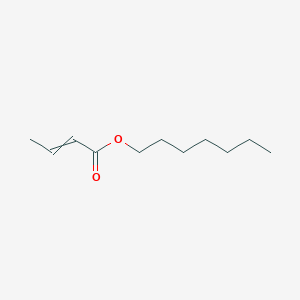

Heptyl crotonate is an organic compound classified as an ester. It is formed by the esterification of crotonic acid with heptanol. The chemical formula for this compound is C11H20O2, and it has a molecular weight of 184.28 g/mol . Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptyl crotonate can be synthesized through the esterification reaction between crotonic acid and 1-heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where crotonic acid and 1-heptanol are fed into a reactor along with an acid catalyst. The reaction mixture is heated, and the water produced is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: Heptyl crotonate, like other esters, can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into crotonic acid and 1-heptanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed:

Hydrolysis: Crotonic acid and 1-heptanol.

Reduction: Heptanol and crotonyl alcohol.

Transesterification: A different ester and alcohol depending on the reacting alcohol

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

Heptyl crotonate serves as a valuable reagent in organic synthesis. It is often utilized as a starting material for the preparation of other esters and organic compounds. Its ability to undergo various chemical reactions, such as hydrolysis, reduction, and transesterification, makes it a versatile compound in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Hydrolysis | Converts this compound back into crotonic acid and 1-heptanol under acidic or basic conditions. |

| Reduction | Can be reduced to produce heptanol and crotonyl alcohol using lithium aluminum hydride (LiAlH4). |

| Transesterification | Reacts with other alcohols to form different esters, facilitating the synthesis of diverse compounds. |

Biological Research

Role in Post-Translational Modifications:

this compound has been studied for its involvement in biological processes, particularly in post-translational modifications such as crotonylation. This modification can regulate protein function and gene expression, impacting various cellular processes including differentiation and metabolism.

Mechanism of Action:

The compound is converted to crotonyl-CoA by acyl-CoA synthetase 2, which then participates in biochemical pathways that affect histone modification and gene regulation.

Flavor and Fragrance Industry

Use in Fragrance Formulations:

Due to its pleasant odor profile, this compound is employed in the fragrance industry. It contributes to the formulation of perfumes and flavorings, providing fruity and floral notes that enhance sensory experiences.

| Application Area | Specific Uses |

|---|---|

| Fragrance | Used in perfumes for its sweet and fruity scent. |

| Flavoring | Incorporated into food products to enhance flavor profiles. |

Industrial Applications

Production Methods:

In industrial settings, this compound is produced through continuous esterification processes that involve the reaction of crotonic acid with heptanol under controlled conditions. The reaction is typically catalyzed by sulfuric acid, with water being continuously removed to drive the reaction towards completion.

Case Study 1: Crotonylation and Gene Regulation

Research has demonstrated that this compound can influence gene expression through histone modifications. A study highlighted how this compound affects histone acetylation levels, which play a crucial role in regulating transcriptional activity in cells.

Case Study 2: Flavor Profile Development

In a study focusing on flavor chemistry, this compound was analyzed for its contribution to the sensory attributes of specific food products. The findings indicated that its presence significantly enhanced the overall flavor profile, making it a desirable ingredient in culinary applications.

Mecanismo De Acción

The mechanism of action of heptyl crotonate involves its conversion to crotonyl-CoA by the enzyme acyl-CoA synthetase 2. Crotonyl-CoA can then participate in various biochemical pathways, including histone crotonylation, which is an epigenetic modification that regulates gene expression. This modification can affect cellular processes such as differentiation and metabolism .

Comparación Con Compuestos Similares

Heptyl crotonate can be compared with other esters such as:

Ethyl crotonate: Similar in structure but with an ethyl group instead of a heptyl group.

Methyl crotonate: Contains a methyl group instead of a heptyl group.

Butyl crotonate: Contains a butyl group instead of a heptyl group.

Uniqueness: this compound’s longer heptyl chain compared to other crotonates can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications in the fragrance and flavor industries .

Propiedades

Número CAS |

16930-99-7 |

|---|---|

Fórmula molecular |

C11H20O2 |

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

heptyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |

Clave InChI |

DOBPEHKISOHXTE-RUDMXATFSA-N |

SMILES |

CCCCCCCOC(=O)C=CC |

SMILES isomérico |

CCCCCCCOC(=O)/C=C/C |

SMILES canónico |

CCCCCCCOC(=O)C=CC |

Key on ui other cas no. |

16930-99-7 83783-78-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.